molecular formula C14H10FN3OS3 B3509386 N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE

N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3509386
M. Wt: 351.4 g/mol
InChI Key: QWYVJCOBWYHCQQ-UHFFFAOYSA-N
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Description

N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a thiophene ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The thiophene ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both the thiadiazole and thiophene rings, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS3/c15-10-5-3-9(4-6-10)8-21-14-17-13(22-18-14)16-12(19)11-2-1-7-20-11/h1-7H,8H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYVJCOBWYHCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=NS2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
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N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE

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